molecular formula C8H10ClNO B050188 3-Chloro-4-methoxybenzenemethanamine CAS No. 115514-77-7

3-Chloro-4-methoxybenzenemethanamine

Cat. No. B050188
Key on ui cas rn: 115514-77-7
M. Wt: 171.62 g/mol
InChI Key: OCNMSDZALRAYEX-UHFFFAOYSA-N
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Patent
US06133271

Procedure details

Following the procedure of Example 1, the reaction of 3-chloro-4-methoxybenzylamine with 2,4-dichloro-6-nitro-thieno-[2,3-d]-pyrimidine yields 2-chloro-6-nitro-4-93-chloro-4-methoxybenzylamino)-thieno-[2,3-d]-pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,4-dichloro-6-nitro-thieno-[2,3-d]-pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C=C(C=CC=1OC)CN.Cl[C:13]1[N:14]=[C:15](Cl)[C:16]2[CH:21]=[C:20]([N+]([O-])=O)[S:19][C:17]=2[N:18]=1>>[N:18]1[C:17]2[S:19][CH:20]=[CH:21][C:16]=2[CH:15]=[N:14][CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(CN)C=CC1OC
Name
2,4-dichloro-6-nitro-thieno-[2,3-d]-pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=C(C2=C(N1)SC(=C2)[N+](=O)[O-])Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CN=CC2=C1SC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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